2-Hydroxyiminours-12-en-28-oic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyiminours-12-en-28-oic acid involves multiple steps, starting from ursolic acidThis can be achieved through the reaction of ursolic acid with hydroxylamine under acidic conditions .
Industrial Production Methods
the synthesis typically involves standard organic synthesis techniques, including purification steps such as recrystallization and chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxyiminours-12-en-28-oic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.
Substitution: The hydroxyimino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include oxo derivatives, amino derivatives, and substituted derivatives of this compound .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Hydroxyiminours-12-en-28-oic acid involves its interaction with glycogen phosphorylase, an enzyme involved in glycogenolysis. By inhibiting this enzyme, the compound can reduce the breakdown of glycogen into glucose, thereby regulating blood sugar levels . The molecular targets and pathways involved include the glycogenolysis pathway and the insulin signaling pathway .
Comparison with Similar Compounds
2-Hydroxyiminours-12-en-28-oic acid can be compared with other similar compounds, such as:
Ursolic Acid: The parent compound from which this compound is derived.
Oleanolic Acid: Another pentacyclic triterpenoid with similar structure and biological activities.
Maslinic Acid: A dihydroxy derivative of oleanolic acid with potential anti-diabetic and anti-cancer properties.
The uniqueness of this compound lies in its specific inhibitory effect on glycogen phosphorylase, which distinguishes it from other triterpenoids .
Properties
Molecular Formula |
C30H47NO3 |
---|---|
Molecular Weight |
469.7 g/mol |
IUPAC Name |
(1S,2R,4aS,6aR,6aS,6bR,8aS,12aS,14bS)-1,2,6a,6b,9,9,12a-heptamethyl-11-nitroso-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid |
InChI |
InChI=1S/C30H47NO3/c1-18-10-13-30(25(32)33)15-14-28(6)21(24(30)19(18)2)8-9-23-27(5)17-20(31-34)16-26(3,4)22(27)11-12-29(23,28)7/h8,18-20,22-24H,9-17H2,1-7H3,(H,32,33)/t18-,19+,20?,22+,23-,24+,27+,28-,29-,30+/m1/s1 |
InChI Key |
YUEQLEDAPGIQNH-POPBXVHQSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC(CC5(C)C)N=O)C)C)[C@@H]2[C@H]1C)C)C(=O)O |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(CC5(C)C)N=O)C)C)C2C1C)C)C(=O)O |
Origin of Product |
United States |
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